molecular formula C10H9NOS B8498744 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

Cat. No.: B8498744
M. Wt: 191.25 g/mol
InChI Key: LWUHTHGAEIIYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thieno[3,2-c]pyridin-2-yl-propan-1-one is a chemical compound of significant interest in medicinal and organic chemistry research. It features a fused thieno[3,2-c]pyridine heterocyclic system, a scaffold recognized for its relevance in drug discovery. Scientific literature indicates that thieno[3,2-c]pyridine derivatives possess notable biological activity. Specifically, related compounds have been investigated for their therapeutic potential as antithrombotic agents, with studies showing they can inhibit spontaneous platelet aggregation . This suggests that this compound is a valuable building block for researchers developing and synthesizing new pharmacologically active molecules. Furthermore, its structure makes it a useful intermediate for constructing more complex chemical entities in various synthetic chemistry programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

1-thieno[3,2-c]pyridin-2-ylpropan-1-one

InChI

InChI=1S/C10H9NOS/c1-2-8(12)10-5-7-6-11-4-3-9(7)13-10/h3-6H,2H2,1H3

InChI Key

LWUHTHGAEIIYDK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(S1)C=CN=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of the Thieno 3,2 C Pyridine System

Established Synthetic Routes to the Thieno[3,2-c]pyridine (B143518) Core

The construction of the thieno[3,2-c]pyridine core can be approached in two primary ways: by forming the thiophene (B33073) ring onto a pre-existing pyridine (B92270) structure or by constructing the pyridine ring onto a thiophene precursor. nih.gov

This approach utilizes substituted pyridines as starting materials to build the fused thiophene ring. Several classical thiophene syntheses can be adapted for this purpose, although specific examples for the thieno[3,2-c]pyridine isomer can be limited in the literature.

One potential strategy involves the Fiesselmann thiophene synthesis , which typically creates 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives. wikipedia.orgresearchgate.netdntb.gov.uaresearchgate.netorganic-chemistry.org A variation of this reaction, starting from a substituted pyridine, has been used to create thienopyridine systems. wikipedia.org For instance, a suitably substituted 3-chloropyridine (B48278) derivative could potentially serve as a starting point.

Another classical method is the Hinsberg thiophene synthesis , which involves the reaction of α-diketones with dialkyl thiodiacetates to form thiophene dicarboxylic acids. drugfuture.comresearchgate.netresearchgate.netyoutube.comyoutube.com The adaptation of this method would require a pyridine-based α-diketone, which can be challenging to prepare.

A more direct example involves the reaction of 2,3,6-trichloropyridine-4-thiol with methyl chloroacetate, followed by cyclization with polyphosphoric acid to yield a thieno[3,2-c]pyridine derivative. abertay.ac.uk This demonstrates the feasibility of building the thiophene ring from a functionalized pyridine precursor. Similarly, the reaction of 2-chloronicotinonitrile with methyl thioglycolate can produce an aminothienopyridine carboxylate, which serves as a versatile intermediate for further derivatization. ut.ac.ir

This is a more commonly documented approach for the synthesis of thieno[3,2-c]pyridines, where the pyridine ring is constructed onto a thiophene backbone.

A well-established method involves the cyclization of N-(3-thienylmethyl)-N-(2,2-dialkoxyethyl)amine derivatives. For example, a process has been patented for the preparation of thieno[3,2-c]pyridine which starts from 3-thienaldehyde. google.com The aldehyde is reacted with an aminoacetal to form a Schiff base, which is then reduced and subsequently tosylated. The final step is an acid-catalyzed cyclization to afford the thieno[3,2-c]pyridine core. google.com This multi-step process provides a reliable route to the parent heterocyclic system.

The Bohlmann-Rahtz pyridine synthesis offers another potential, albeit less direct, route. This reaction typically involves the condensation of an enamine with an ethynylketone to form a substituted pyridine. wikipedia.orgorganic-chemistry.orgjk-sci.comresearchgate.netsynarchive.com To apply this to the thieno[3,2-c]pyridine system, one would need to start with a thiophene-based enamine.

Furthermore, the Pictet-Spengler reaction, a well-known method for constructing fused pyridine rings, has been utilized in a microwave-assisted, one-pot synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) hydrochloride from 2-(thiophen-2-yl)ethylamine and formaldehyde. wisdomlib.orggoogle.com While this yields a tetrahydro derivative, subsequent aromatization could provide the fully aromatic thieno[3,2-c]pyridine.

Targeted Synthesis of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one and Analogous Ketones

The introduction of a propanoyl group at the 2-position of the thieno[3,2-c]pyridine ring to form the target ketone, this compound, requires a regioselective acylation reaction.

Direct Friedel-Crafts acylation of pyridine and its fused derivatives is often challenging due to the electron-deficient nature of the pyridine ring. The nitrogen atom can also coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Therefore, alternative strategies are generally required to achieve acylation.

A more effective method for acylating pyridinic systems involves a directed ortho-metalation (DoM) strategy. This typically involves the deprotonation of the heterocyclic ring with a strong base, such as an alkyllithium reagent, to form a highly nucleophilic organolithium intermediate. This intermediate can then react with a suitable acylating agent, such as an acyl chloride or an ester, to introduce the desired ketone functionality.

For the synthesis of this compound, a plausible synthetic route would involve the following steps:

Lithiation of Thieno[3,2-c]pyridine: The thieno[3,2-c]pyridine core would be treated with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The regioselectivity of this deprotonation is crucial. In thieno[3,2-b]pyridines, lithiation has been shown to occur selectively at the 2-position. Given the electronic similarities, it is highly probable that lithiation of thieno[3,2-c]pyridine would also occur at the 2-position of the thiophene ring, which is the most acidic C-H bond adjacent to the sulfur atom.

Acylation with a Propanoylating Agent: The resulting 2-lithio-thieno[3,2-c]pyridine intermediate would then be reacted with a suitable propanoylating agent. Propanoyl chloride or propanoic anhydride (B1165640) are common choices for this purpose. The nucleophilic attack of the lithiated species on the electrophilic carbonyl carbon of the acylating agent would lead to the formation of the desired ketone, this compound, after an aqueous workup.

The following table summarizes the proposed reaction conditions:

StepReagents and ConditionsProduct
LithiationThieno[3,2-c]pyridine, n-BuLi or LDA, THF, -78 °C2-Lithio-thieno[3,2-c]pyridine
AcylationPropanoyl chloride or Propanoic anhydride, -78 °C to rtThis compound

Advanced and Sustainable Synthetic Approaches for Thieno[3,2-c]pyridine Derivatives

Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and environmentally friendly methodologies. These approaches aim to reduce reaction times, energy consumption, and waste generation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.gov The application of microwave heating has been reported for the synthesis of various thienopyridine isomers, including thieno[2,3-c]pyridines. nih.govcu.edu.eg For instance, the Pictet-Spengler reaction to form tetrahydrothieno[3,2-c]pyridine has been successfully carried out under microwave conditions, significantly accelerating the process. wisdomlib.org This technology could be applied to several steps in the synthesis of the thieno[3,2-c]pyridine core and its derivatives, potentially offering a more sustainable and efficient alternative to conventional heating.

Catalytic C-H Activation: Direct C-H functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules. imperial.ac.uk Recent advances have demonstrated the feasibility of palladium-catalyzed direct C-H arylation on the thiophene ring of thienopyridines and related systems. mdpi.com This approach avoids the need for pre-functionalization (e.g., halogenation or lithiation) of the heterocyclic core, thus reducing the number of synthetic steps and waste generation. While direct C-H acylation of thieno[3,2-c]pyridines is still a developing area, the progress in C-H activation of pyridines and other heterocycles suggests that this could be a promising future direction for the synthesis of ketones like this compound. beilstein-journals.orgnih.gov

Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. This includes the use of greener solvents, catalysts, and reaction conditions. For instance, one-pot multicomponent reactions in environmentally benign solvents like water or ethanol (B145695) are being developed for the synthesis of pyridine derivatives. nih.gov While specific examples for the thieno[3,2-c]pyridine system are still emerging, the broader trends in green heterocyclic synthesis are likely to be applied to this scaffold in the future.

Metal-Free Denitrogenative Transformation Reactions via Fused 1,2,3-Triazoles

A novel and effective metal-free strategy for the synthesis of thienopyridine derivatives involves the denitrogenative transformation of fused 1,2,3-triazoles. nih.govkuleuven.benih.govresearchgate.net This approach typically follows a three-step sequence:

One-Pot Triazolation: The synthesis begins with a one-pot triazolation reaction to form a key 1,2,3-triazole intermediate. For instance, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole can be obtained from readily available starting materials like 2-acetylthiophene. nih.govkuleuven.be

Modified Pomeranz-Fritsch Reaction: The triazole intermediate then undergoes a cyclization reaction, such as a modified Pomeranz-Fritsch reaction, to create the fused thieno[2,3-c] nih.govkuleuven.benih.govtriazolo[1,5-ɑ]pyridine system. nih.govnih.gov

Acid-Mediated Denitrogenation: In the final step, an acid-mediated denitrogenative transformation of the fused triazole yields the desired thienopyridine derivatives. nih.govnih.gov This reaction proceeds under mild conditions and allows for the introduction of various functional groups through nucleophilic insertion or transannulation mechanisms. kuleuven.be

This method has been successfully used to synthesize a library of novel thienopyridine derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines, thieno[2,3-c]pyridine-7-ylmethyl esters, and imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives, by reacting the fused triazole with different nucleophiles like alcohols, carboxylic acids, or nitriles. nih.govkuleuven.be

Table 1: Examples of Thieno[2,3-c]pyridine (B153571) Derivatives Synthesized via Denitrogenative Transformation

Nucleophile/Reagent Product Type Yield (%)
Tetrabutylammonium bromide Bromide derivative 75
Methanol Methoxy derivative 80
Ethanol Ethoxy derivative 85
Propan-2-ol Isopropoxy derivative 78
1 M H₂SO₄/H₂O Alcohol derivative 70
Acetic Acid Acetate (B1210297) ester derivative 82

Data sourced from studies on the synthesis of thieno[2,3-c]pyridine isomers, demonstrating the versatility of the methodology. kuleuven.be

Multi-Step Organic Synthesis Methods and Functional Group Transformations

Classical multi-step synthesis provides a robust platform for constructing the thieno[3,2-c]pyridine skeleton and introducing a variety of functional groups. One established route involves the cyclization of a substituted N-thienylmethyl-N-ethyl-para-toluene sulfonamide. google.com For example, thieno[3,2-c]pyridine can be prepared by treating N-(3-thienyl)-methyl-N-[2,2-(dimethoxy)ethyl]-para-toluene sulfonamide with a strong mineral acid like hydrochloric acid. google.com

The synthesis of the sulfonamide precursor itself is a multi-step process:

Reaction of 3-thienaldehyde with aminoacetaldehyde dimethyl acetal (B89532) to form a Schiff base.

Reduction of the Schiff base with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the secondary amine. google.com

Reaction of the amine with para-toluenesulfonyl chloride to afford the final sulfonamide precursor. google.com

Another well-known method for creating substituted thienopyridines is the Gewald reaction. This reaction can be used to synthesize dihydrothieno[2,3-c]pyridine derivatives by reacting ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and elemental sulfur. nih.gov The resulting 2-aminothiophene core can then undergo further functional group transformations. For instance, reaction with chloroacetyl chloride yields an intermediate that can be further modified by nucleophilic displacement of the chlorine atom with various amines to produce a range of derivatives. nih.govsciforum.net

Functionalization of a pre-existing tetrahydrothieno[3,2-c]pyridine ring is also a common strategy. Alkylation of the nitrogen atom with reagents like methyl 2-chloro-o-chlorophenylacetate allows for the introduction of complex side chains. google.com

Catalytic Approaches in Thienopyridine Synthesis

Catalytic methods offer efficient and selective routes to functionalized thienopyridines. Palladium-catalyzed cross-coupling reactions are particularly prominent.

C-H Arylation: Direct C-H activation and arylation of the thiophene ring in thienopyridines can be achieved using a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂). mdpi.com This method allows for the formation of C-C bonds at positions C-2 or C-3 of the thiophene moiety, providing an efficient alternative to traditional methods that require pre-functionalized substrates. mdpi.com

Suzuki and Sonogashira Couplings: When the thienopyridine scaffold is halogenated, it can serve as a substrate for Suzuki and Sonogashira coupling reactions to introduce aryl and alkynyl groups, respectively. researchgate.net

Buchwald-Hartwig Amination: C-N bond formation can be accomplished via the Buchwald-Hartwig amination, enabling the synthesis of amino-substituted thienopyridines. researchgate.net

Ruthenium catalysis has also been employed. For instance, the synthesis of fused thieno[3,2-c]pyridin-4(5H)-ones has been achieved through an oxidative coupling of N-unprotected primary heterocyclic amides with internal alkynes, catalyzed by Ru(II) and assisted by Cu(II). researchgate.net

Table 2: Catalytic Methods in Thienopyridine Synthesis

Catalyst System Reaction Type Functionalization
Pd(OAc)₂ / Ligand Direct C-H Arylation Aryl group at C2/C3 of thiophene ring
Palladium Catalyst Suzuki Coupling C-C bond formation
Palladium Catalyst Sonogashira Coupling C-C bond formation
Palladium Catalyst Buchwald-Hartwig Amination C-N bond formation

Chemical Reactivity and Derivatization Strategies for Thieno[3,2-c]pyridine Scaffolds

The thieno[3,2-c]pyridine system possesses a distinct chemical reactivity profile, dictated by the electronic properties of the fused thiophene and pyridine rings. researchgate.net

Oxidation Reactions and Formation of Sulfoxides/Sulfones

The sulfur atom in the thiophene ring is susceptible to oxidation. Selective oxidation of thienopyridines provides an effective route to functionalize the bicyclic core, leading to the corresponding S-oxides (sulfoxides) and sulfones. acs.orgnih.gov

Common oxidizing agents used for this transformation include:

30% Hydrogen peroxide (H₂O₂) in acetic acid (AcOH). nih.gov

meta-Chloroperbenzoic acid (m-CPBA). nih.gov

Magnesium monoperoxyphthalate hexahydrate. nih.gov

The reaction conditions can be controlled to favor the formation of either the sulfoxide (B87167) or the sulfone. Generally, the initial oxidation to the sulfoxide is more facile, while the subsequent oxidation to the sulfone may require more stringent conditions. researchgate.net

Reduction Reactions to Yield Dihydro Derivatives

The pyridine ring of the thieno[3,2-c]pyridine scaffold can be reduced to yield the corresponding dihydro or tetrahydro derivatives. These reduced derivatives are often key intermediates in the synthesis of more complex molecules. google.com A common method for this reduction is the reaction with sodium borohydride (NaBH₄) in a solvent like ethanol. google.com For example, the synthesis of 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride can be achieved through a cyclization reaction that forms the reduced pyridine ring. google.com

Electrophilic and Nucleophilic Substitution Reactions

The dual nature of the thieno[3,2-c]pyridine scaffold allows it to undergo both electrophilic and nucleophilic substitution reactions at different positions. abertay.ac.uk

Electrophilic Substitution: The electron-rich thiophene ring is the preferred site for electrophilic attack. abertay.ac.uk Resonance structures show that the electron density is greatest at the 3-position of the pyridine ring, making it the target for electrophiles, though reactions often require harsher conditions than for benzene. quora.com Kinetic studies on the related thieno[2,3-b]pyridine (B153569) isomer confirm its reactivity towards electrophiles. rsc.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. abertay.ac.uk

Nucleophilic Substitution: The electron-deficient pyridine ring is susceptible to nucleophilic attack. abertay.ac.uk Pyridines with leaving groups at the 2- and 4-positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org Theoretical calculations and experimental evidence show that the intermediate anion is stabilized when the nucleophile attacks at the 2- or 4-position, as the negative charge can be delocalized onto the electronegative nitrogen atom. researchgate.netquora.com Attack at the 3-position is significantly slower due to the inability to delocalize the charge onto the heteroatom. quimicaorganica.org

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies on Thieno[3,2-c]pyridine (B143518) Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode of novel ligands, such as thieno[3,2-c]pyridine derivatives, within the active site of a target protein.

Molecular docking simulations are instrumental in elucidating how thieno[3,2-c]pyridine derivatives orient themselves within the binding pockets of various enzymes and receptors. These studies can predict the conformation of the ligand and its interactions with key amino acid residues. For instance, in the development of kinase inhibitors, docking helps to position the thieno[3,2-c]pyridine core within the ATP-binding site, identifying potential points of interaction that can be exploited to enhance potency and selectivity. The planarity of the thienopyridine ring system is thought to facilitate strong intermolecular attractive forces, including hydrogen bonds and π-stacking interactions, which are critical for tight binding. mdpi.com

Computational docking algorithms estimate the most suitable pose of a compound within a binding site and calculate a docking score, which represents the estimated protein-ligand interaction energy. tandfonline.com This allows researchers to virtually screen libraries of thieno[3,2-c]pyridine derivatives and prioritize the most promising candidates for synthesis and biological evaluation. uran.ua The process involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and then using software to fit the ligand into the active site, exploring various conformations and orientations to find the most energetically favorable binding mode. tandfonline.comrjlbpcs.com

Beyond predicting the binding pose, molecular docking provides detailed information on the binding energy and the specific non-covalent interactions that stabilize the ligand-target complex. These interactions are fundamental to the molecule's biological activity.

Hydrogen Bonding: This is a critical interaction where a hydrogen atom is shared between two electronegative atoms (like oxygen or nitrogen). In the context of thieno[3,2-c]pyridine derivatives, the nitrogen atom in the pyridine (B92270) ring and various substituents can act as hydrogen bond acceptors or donors, forming key connections with amino acid residues like aspartate, tyrosine, and threonine in the target's active site. nih.gov

Pi-Stacked Interactions (π-π Stacking): The aromatic rings of the thieno[3,2-c]pyridine scaffold can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govrsc.orgresearchgate.net These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the binding affinity and stability of the complex. mdpi.com

The binding energies calculated from docking studies provide a quantitative estimate of the affinity of a compound for its target. For example, studies on the related thieno[3,2-d]pyrimidine (B1254671) scaffold targeting DNA gyrase have reported binding affinities with docking scores as favorable as -8.2 kcal/mol, indicating strong potential for inhibition. researchgate.net

Interaction TypeDescriptionKey Residues Involved
Hydrogen BondingElectrostatic attraction between a hydrogen atom and a nearby electronegative atom.Asp, Glu, Asn, Gln, Ser, Thr, Tyr
Pi-Stacked InteractionsNon-covalent interaction between aromatic rings.Phe, Tyr, Trp, His
Hydrophobic InteractionsForces that drive nonpolar molecules to aggregate in aqueous solution.Ala, Val, Leu, Ile, Pro, Met
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.All atoms in close proximity

Computational studies have explored the potential of thieno[3,2-c]pyridine derivatives and related scaffolds against several important therapeutic targets.

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in B-cell signaling pathways, making it an attractive target for autoimmune diseases and B-cell malignancies. mdpi.comresearchgate.net A series of novel BTK inhibitors based on the thieno[3,2-c]pyridin-4-amine (B1356683) framework have been designed and synthesized. nih.gov In these studies, molecular modeling was employed to guide the design of compounds that could effectively inhibit the enzyme. The research identified that these derivatives serve as a valuable scaffold for drug design. nih.govnih.gov One compound from this series demonstrated particularly potent inhibitory activity against the BTK enzyme. nih.gov

CompoundTargetActivity (IC50)Scaffold
Compound 14gBTK12.8 nMThieno[3,2-c]pyridin-4-amine

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a vital role in the stability and function of numerous client proteins involved in cancer progression, making it a key target for cancer therapy. mdpi.comnih.gov While specific molecular docking studies targeting Hsp90 with the thieno[3,2-c]pyridine scaffold are not extensively documented, research on the isomeric thieno[2,3-c]pyridine (B153571) system provides a clear example of how such investigations are performed. nih.govnih.govresearchgate.net

In these studies, docking simulations were used to predict how thieno[2,3-c]pyridine derivatives bind to the N-terminal ATP-binding pocket of Hsp90. mdpi.comnih.gov The results indicated crucial molecular interactions, such as hydrogen bonds with key residues like Asp93 and Gly97, which are essential for inhibitory activity. mdpi.commdpi.com These computational insights helped to rationalize the observed anticancer activity of the synthesized compounds. nih.govnih.govresearchgate.net

CompoundTargetActivity (IC50)Scaffold
Compound 6iHsp90 (inferred) / HSC3 cell line10.8 µMThieno[2,3-c]pyridine
NVP-BEP800Hsp90 / Breast Cancer58 nMThieno[2,3-d]pyrimidine (B153573)

Note: The data in this table is for related thieno-pyridine isomers to illustrate the methodology.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, is implicated in the growth of various solid tumors. nih.gov Consequently, EGFR is a major target for cancer drug development. rjlbpcs.comnih.gov While direct docking studies of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one derivatives against EGFR are not specified in the available literature, extensive research on closely related thieno-fused pyrimidine (B1678525) scaffolds highlights the utility of molecular modeling in designing potent EGFR inhibitors. nih.govtandfonline.com

For example, molecular docking and molecular dynamics simulations have been performed on thieno[2,3-d]pyrimidine derivatives to confirm their binding modes within both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme. nih.govtandfonline.com These studies confirmed that the thieno[2,3-d]pyrimidine core can occupy the adenine-binding pocket of EGFR, forming critical hydrogen bonds with key residues in the hinge region, analogous to approved EGFR inhibitors. nih.govnih.gov

CompoundTargetActivity (IC50)Scaffold
Compound 5bEGFRWT37.19 nMThieno[2,3-d]pyrimidine
Compound 5bEGFRT790M204.10 nMThieno[2,3-d]pyrimidine
Compound 19EGFRT790M/L858RNanomolar rangeTetrahydropyridothieno[2,3-d]pyrimidine

Note: The data in this table is for related thieno-fused scaffolds to illustrate the methodology.

Investigation of Specific Enzyme and Receptor Targets

Phosphoinositide 3-Kinase (PI3K)

There is currently no publicly available research detailing the molecular modeling or docking investigations of this compound with Phosphoinositide 3-Kinase (PI3K).

DNA Gyrase (DnaG)

No computational studies or molecular docking analyses have been found in the existing scientific literature that specifically examine the interaction between this compound and DNA Gyrase (DnaG).

Transfer RNA (tRNA) Methyltransferase D (TrmD)

Investigations into the computational analysis of this compound's potential interaction with Transfer RNA (tRNA) Methyltransferase D (TrmD) have not been reported in published scientific works.

UDP-N-acetylmuramatel-alanine ligase (MurC)

There are no available molecular modeling or docking studies that describe the binding interactions of this compound with the enzyme UDP-N-acetylmuramatel-alanine ligase (MurC).

Human Lanosterol 14α-Demethylase

A review of the relevant literature indicates a lack of computational studies investigating the potential inhibitory effects of this compound on Human Lanosterol 14α-Demethylase.

Alpha-Amylase

No published research could be located that details molecular docking or computational modeling of the interactions between this compound and Alpha-Amylase.

Quantitative Structure-Activity Relationship (QSAR) Analysis

There are no published Quantitative Structure-Activity Relationship (QSAR) studies for this compound. The absence of a data set of structurally related compounds with corresponding biological activities precludes the development of a QSAR model for this specific molecule at this time.

Receptor-Guided Comparative Molecular Field Analysis (CoMFA)

Receptor-Guided Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of a series of compounds with their steric and electrostatic fields. In a study focused on thienopyrimidine and thienopyridine derivatives as inhibitors of Aurora-B kinase, a crucial protein in cell cycle regulation, a CoMFA-RG (Region Focusing) model was developed. nih.gov This model was generated using a dataset of 54 molecules to understand the structural features essential for Aurora-B inhibition. nih.gov

The statistical significance of the CoMFA-RG model was robust, demonstrating its predictive power. The model yielded a leave-one-out (LOO) cross-validation coefficient (q²) of 0.70 and a non-cross-validated correlation coefficient (r²ncv) of 0.97. nih.gov The predictive ability of the model was further confirmed using a test set of 12 molecules, which resulted in a predictive r² (r²pred) value of 0.86. nih.gov These statistical results indicate a reliable and predictive model that can be instrumental in designing novel inhibitors. nih.gov

Table 1: Statistical Validation of the CoMFA-RG Model for Thienopyridine Derivatives nih.gov
ParameterValueDescription
q² (LOO)0.70Leave-one-out cross-validated correlation coefficient, indicating the internal predictive ability of the model.
r²ncv0.97Non-cross-validated correlation coefficient, showing the correlation between experimental and predicted activities for the training set.
r²pred0.86Predictive correlation coefficient for the external test set, indicating the model's ability to predict the activity of new compounds.

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another advanced 3D-QSAR technique that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of ligand-receptor interactions compared to CoMFA. For the same series of thienopyridine and thienopyrimidine derivatives targeting Aurora-B kinase, a CoMSIA model was also generated and statistically validated. nih.gov

The CoMSIA model proved to be statistically significant, with a leave-one-out (LOO) q² of 0.72 and a non-cross-validated correlation coefficient (r²ncv) of 0.97. nih.gov The model's predictive capability was assessed with a test set of 12 molecules, yielding a satisfactory r²pred value of 0.88. nih.gov An external test set of 20 additional molecules was also used for validation, further confirming the model's predictive power. nih.gov The superior predictive value of the CoMSIA model can be attributed to its use of multiple descriptor fields, which allows for a more detailed mapping of the structural requirements for potent biological activity. nih.gov

Table 2: Statistical Validation of the CoMSIA Model for Thienopyridine Derivatives nih.gov
ParameterValueDescription
q² (LOO)0.72Leave-one-out cross-validated correlation coefficient, reflecting the internal predictive power.
r²ncv0.97Non-cross-validated correlation coefficient for the training set.
r²pred0.88Predictive correlation coefficient for the external test set, confirming the model's predictive accuracy.

Theoretical Chemistry Studies of Thienopyridine Electronic and Photophysical Properties

Theoretical chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to investigate the intrinsic electronic and photophysical properties of thienopyridine scaffolds. researchgate.netresearchgate.netnih.gov These studies provide fundamental insights into characteristics like molecular orbital energies (HOMO and LUMO), energy gaps, electronic transitions, and charge transfer properties, which are crucial for applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Research on thiophene-fused π-conjugated molecules has revealed that the incorporation of the thiophene (B33073) ring plays a significant role in stabilizing the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This stabilization can lead to a diminished energy gap, which is beneficial for photon harvesting and influences the molecule's color and reactivity. researchgate.net

Studies on thiophene-fused systems also explore their photophysical properties, such as absorption and emission spectra. rsc.orgmdpi.com Theoretical calculations have shown that introducing a thiophene ring can significantly reduce the energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. rsc.org A smaller ΔEST value can facilitate intersystem crossing (ISC), a process important in applications like photodynamic therapy. rsc.org The lowest-lying electronic transitions in such systems are often of a ππ* nature, primarily dominated by the HOMO → LUMO transition. rsc.orgmdpi.com These computational investigations are essential for tuning the electronic and optical properties of thienopyridine derivatives for their desired applications. researchgate.net

Table 3: Key Parameters from Theoretical Studies of Thiophene-Fused Systems
ParameterSignificanceTypical Findings in Thiophene-Fused Systems
HOMO/LUMO EnergiesDetermine the electron-donating/accepting ability and are related to ionization potential and electron affinity. researchgate.netThe thiophene ring contributes to the stabilization of HOMO and LUMO energy levels. researchgate.net
Energy Gap (Eg / ΔEHOMO-LUMO)Influences the molecule's electronic properties, color, and reactivity. A smaller gap is beneficial for photon harvesting. researchgate.netCan be tuned by adding different electron-donating or -withdrawing substituents to the core structure. researchgate.net
Electronic TransitionsDescribe the absorption of light and excitation of electrons to higher energy states.Lowest transitions are typically of ππ* character, dominated by the HOMO → LUMO configuration. rsc.org
ΔEST (S1-T1 gap)The energy difference between the lowest singlet and triplet excited states, crucial for intersystem crossing (ISC). rsc.orgThe introduction of a thiophene ring can significantly reduce this energy gap, enhancing the ISC rate. rsc.org

Structure Activity Relationship Sar and Structural Optimization Studies

Elucidation of Key Structural Determinants for Biological Activities

Impact of Substitution Patterns on Potency and Selectivity

The biological activity of thieno[3,2-c]pyridine (B143518) analogues is highly sensitive to the nature and position of substituents on both the heterocyclic core and its side chains. Early compounds like Ticlopidine established the therapeutic potential of the scaffold but were hampered by side effects. The rational modification of substitution patterns led to the development of second and third-generation drugs with improved profiles. nih.gov

Key modifications that influence potency include:

Substitution on the Phenyl Ring: In analogues like Clopidogrel, which features a chlorophenyl group, the position of the halogen is critical. An ortho-chloro substitution on the phenyl ring is essential for potent antiplatelet activity.

The Carboxylic Acid Ester: The presence of a methyl ester in Clopidogrel is a crucial feature, rendering it a prodrug. This group is hydrolyzed in the first metabolic step. Prasugrel, a more advanced analogue, replaces this with a cyclopropylcarbonyl group, which is more efficiently hydrolyzed by esterases, leading to faster and more consistent generation of the active metabolite. nih.gov

Acyl Group on the Tetrahydropyridine (B1245486) Nitrogen: The N-acyl side chain attached to the tetrahydropyridine ring is pivotal for activity. In Prasugrel, the 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl group was rationally designed to enhance metabolic activation. The fluorine atom on the phenyl ring and the cyclopropyl (B3062369) ketone moiety contribute to its higher potency compared to Clopidogrel. nih.gov

The following table summarizes the impact of key structural motifs on the antiplatelet activity of major thieno[3,2-c]pyridine drugs.

CompoundKey Substituent 1 (at C2 of side chain)Key Substituent 2 (on phenyl ring)Relative PotencyMetabolic Activation Efficiency
Ticlopidine(none)ortho-ChloroBaseModerate
ClopidogrelMethyl Esterortho-ChloroHigher than TiclopidineVariable; two-step CYP activation
PrasugrelCyclopropyl Ketoneortho-FluoroHigher than ClopidogrelHigh; one-step esterase + one-step CYP activation

Role of the Thienopyridine Core Scaffold and Fused Ring Systems

The thieno[3,2-c]pyridine scaffold is the essential pharmacophore responsible for the class's mechanism of action. researchgate.net This fused heterocyclic system provides the rigid structural framework necessary for interaction with the P2Y12 receptor. After metabolic activation, the generated thiol metabolite forms a covalent disulfide bond with specific cysteine residues on the P2Y12 receptor, leading to its irreversible inhibition. frontiersin.org

The specific isomerism of the fused rings is critical. While thieno[3,2-c]pyridines are potent P2Y12 inhibitors, studies on other isomers, such as thieno[2,3-b]pyridines, have shown that they also possess anti-platelet activity, though they may interact differently with the target. nih.govfiocruz.br This highlights the importance of the thiophene (B33073) ring's orientation relative to the pyridine (B92270) ring for optimal biological activity. The thienopyridine core can be considered a bioisostere of purine (B94841) structures, which are the natural ligands for P2Y receptors. researchgate.net

Rational Design and Synthesis of Thieno[3,2-c]pyridine Analogues

Strategies for Enhancing Target Affinity and Selectivity

The evolution from Clopidogrel to Prasugrel is a prime example of rational drug design aimed at overcoming therapeutic limitations. Clopidogrel's efficacy is hampered by its metabolic pathway, where approximately 85% of the dose is hydrolyzed to an inactive carboxylic acid derivative, with only a small fraction being converted to the active metabolite via a two-step, cytochrome P450 (CYP)-dependent process. nih.gov This leads to a delayed onset of action and significant inter-patient variability. nih.gov

The design strategy for Prasugrel aimed to streamline this bioactivation. uky.edu By replacing Clopidogrel's methyl ester with an acetate (B1210297) group that is part of a larger side chain containing a ketone, the metabolic pathway was shifted. Prasugrel is rapidly hydrolyzed by carboxylesterases to an intermediate thiolactone, which then undergoes a single CYP-mediated oxidation to form the active thiol metabolite. nih.govresearchgate.net This more efficient, one-step CYP process results in a faster onset, higher levels of the active metabolite, and more consistent platelet inhibition across different patient populations. nih.govnih.gov

Investigation of Chiral Centers and Stereochemistry (e.g., R-configuration)

The biological activity of thieno[3,2-c]pyridine derivatives is highly stereospecific. Clopidogrel is administered as the pure (S)-enantiomer. nih.gov The stereocenter is located at the carbon atom linking the thienopyridine moiety to the ortho-chlorophenylacetate group. Only this (S)-enantiomer is metabolized into the pharmacologically active metabolite. researchgate.net The (R)-enantiomer is metabolically inert and does not contribute to the antiplatelet effect.

The active metabolite itself contains a chiral center and a double bond, leading to multiple possible stereoisomers. Extensive research has demonstrated that only one of these stereoisomers is biologically active, underscoring the critical importance of the molecule's absolute three-dimensional configuration for its interaction with the P2Y12 receptor. researchgate.net The synthesis and administration of the single, active (S)-enantiomer of Clopidogrel is crucial for its therapeutic efficacy. nih.gov

Functional Group Modifications and Bioisosteric Replacements

Functional group modification is central to the optimization of thienopyridine derivatives. The primary example is the modification of the ester group in the side chain, which defines the prodrug nature of these compounds and dictates their metabolic fate. nih.gov

Bioisosteric replacement has also been a key strategy in the broader field of P2Y12 inhibitors. While not strictly modifications of the 1-thieno[3,2-c]pyridin-2-yl-propan-1-one structure, the development of non-thienopyridine P2Y12 antagonists like Ticagrelor represents a successful "scaffold hopping" approach. Ticagrelor, a cyclopentyl-triazolo-pyrimidine, replaces the entire thienopyridine core with a different heterocyclic system. nih.gov Unlike the thienopyridines, Ticagrelor is not a prodrug and acts as a reversible, direct-acting antagonist of the P2Y12 receptor, offering a different pharmacological profile with a faster onset and offset of action. nih.govoatext.com This demonstrates how the fundamental pharmacophore can be replaced with a bioisosteric scaffold to achieve similar therapeutic outcomes through a different mechanism of interaction.

Mechanistic Investigations of Biological Activities in Vitro

Anticancer Mechanisms

The anticancer effects of thieno[3,2-c]pyridine (B143518) derivatives are multifaceted, involving the modulation of several key cellular pathways and protein targets.

Thienopyridine-based compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. researchgate.net The thieno[3,2-b]pyridine (B153574) scaffold, a related isomer, has been shown to be an attractive core for developing highly selective kinase inhibitors. researchgate.net These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases, but they are not strictly ATP-mimetic. researchgate.net This allows for a variable binding mode that can be anchored at the kinase's back pocket, contributing to high selectivity across the kinome. researchgate.net For instance, docking experiments with a thieno[2,3-b]pyridine (B153569) derivative in a homology model of Plasmodium falciparum GSK-3 (PfGSK-3) predicted its accommodation in the ATP-binding pocket. researchgate.net This interaction is crucial for inhibiting the kinase's activity and, consequently, cellular signaling pathways that promote cancer cell proliferation and survival.

Phosphoinositide-specific phospholipase C (PLC) enzymes are key components of signal transduction pathways, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.org Dysregulation of PLC signaling is implicated in various diseases, including cancer. Certain thieno[2,3-b]pyridine derivatives have been investigated for their ability to modulate pi-PLC activity. mdpi.com The antiproliferative activity of these compounds is proposed to be linked to their interaction with a lipophilic pocket of the pi-PLC enzyme. mdpi.com By modulating PLC activity, these compounds can interfere with signaling cascades that control cell growth, differentiation, and apoptosis.

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer progression. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.gov Thieno[2,3-c]pyridine (B153571) derivatives have been synthesized and evaluated as Hsp90 inhibitors. nih.govresearchgate.net One such derivative, compound 6i, demonstrated potent anticancer activity and was found to induce cell cycle arrest at the G2 phase. nih.gov This G2 phase arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. nih.gov The mechanism of Hsp90 inhibitors often involves inducing the degradation of cell cycle regulators like Cdc25C and Cdc2, leading to G2/M arrest. nih.gov

CompoundTarget Cell LineIC50 (µM)Effect on Cell Cycle
Compound 6i HSC3 (Head and Neck Cancer)10.8G2 phase arrest
T47D (Breast Cancer)11.7G2 phase arrest
RKO (Colorectal Cancer)12.4G2 phase arrest

Data compiled from a study on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors. nih.gov

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor signaling pathway. mdpi.com It has emerged as a significant therapeutic target in various B-cell malignancies. A novel series of BTK inhibitors based on the thieno[3,2-c]pyridin-4-amine (B1356683) framework have been designed and synthesized. nih.gov These compounds displayed varying inhibitory activities against BTK in in vitro assays. nih.gov One of the most potent compounds, 14g, exhibited an IC50 value of 12.8 nM against the BTK enzyme, demonstrating the potential of the thieno[3,2-c]pyridine scaffold for developing effective BTK inhibitors. nih.gov

While direct DNA binding studies for 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one were not prominently found, related thienopyrimidine derivatives have been investigated for their interactions with DNA and associated enzymes. For instance, novel thieno[3,2-d]pyrimidine (B1254671) derivatives were synthesized and evaluated as potential antimicrobial agents by targeting DNA gyrase. researchgate.net This suggests that the broader thienopyridine scaffold has the potential to interact with DNA-related processes. Furthermore, the inhibition of various kinases, as discussed earlier, falls under the category of enzyme inhibitory activity. The thieno[2,3-b]pyridine scaffold has also been utilized to develop inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, to sensitize cancer cells to topoisomerase I inhibitors. nih.gov

Anti-inflammatory Mechanisms

The anti-inflammatory properties of compounds related to the thieno[3,2-c]pyridine structure are also an area of active investigation. For example, 1-furan-2-yl-3-pyridin-2-yl-propenone, a structurally related compound, has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide and tumor necrosis factor-alpha (TNF-α). nih.gov While specific studies on the anti-inflammatory mechanisms of this compound were not detailed in the provided context, the general activity of related structures suggests that modulation of inflammatory mediators is a likely mechanism.

Selective Inhibition of Kinases Involved in Inflammatory Responses

No specific studies detailing the selective inhibition of inflammatory kinases by this compound were identified. However, the broader thieno[3,2-b]pyridine scaffold has been recognized as an attractive template for developing highly selective kinase inhibitors. nih.govresearchgate.net Research on this scaffold has led to the identification of inhibitors for kinases such as Haspin, suggesting the potential of the thienopyridine core in kinase-targeted drug discovery. nih.govresearchgate.net Additionally, other isomers like thieno[2,3-c]pyridines have been investigated as kinase inhibitors for targets including G protein-coupled receptor kinase 2 (GRK2), indicating the versatility of the thienopyridine family. researchgate.net

Inhibition of Protein Binding to Cell Surface Glycosaminoglycans (GAGs), Specifically Heparan Sulfate (B86663)

There is no available research describing the interaction of this compound with cell surface glycosaminoglycans such as heparan sulfate. Heparan sulfate and its interactions with various proteins are crucial in many physiological and pathological processes, and small molecules capable of modulating these interactions are of significant therapeutic interest. escholarship.orgwgtn.ac.nz

Antimicrobial Mechanisms

No studies have been found that evaluate this compound as an inhibitor of bacterial tRNA methyltransferase D (TrmD). This enzyme is a validated target for antibiotics, and significant research has been conducted on inhibitors with a different, albeit related, heterocyclic core. Specifically, derivatives of thieno[2,3-d]pyrimidinone have been identified as potent inhibitors of TrmD from pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis. nuph.edu.uaacs.orgnih.govresearchgate.netacs.org These compounds function by restructuring the enzyme's active site, preventing the binding of its cofactor, S-adenosyl-l-methionine (SAM). acs.orgnih.gov

There is no scientific literature linking this compound to the inhibition of enzymes involved in microbial biosynthesis, such as MurC or Lanosterol 14α-demethylase. MurC is an essential enzyme in the bacterial peptidoglycan synthesis pathway, and inhibitors have been identified for the E. coli enzyme. nih.gov Lanosterol 14α-demethylase (CYP51) is a key enzyme in sterol biosynthesis and a primary target for azole antifungal drugs. nih.govnih.govwikipedia.org

Neurological and Neuropsychiatric Activity Mechanisms

While no data exists for this compound, extensive research has been conducted on a related class of compounds, thieno[3,2-c]pyrazol-3-amine derivatives , as potent inhibitors of Glycogen (B147801) Synthase Kinase 3β (GSK-3β). tandfonline.comnih.govresearchgate.net GSK-3β is a key enzyme implicated in the hyperphosphorylation of the tau protein, a pathological hallmark of Alzheimer's disease. tandfonline.comnih.govresearchgate.netnih.gov

Studies on thieno[3,2-c]pyrazol-3-amine derivatives have demonstrated significant in vitro activity. For instance, compound 16b from one such study was identified as a highly potent GSK-3β inhibitor with an IC₅₀ value of 3.1 nM. tandfonline.comnih.gov

Detailed Research Findings for Thieno[3,2-c]pyrazol-3-amine Derivatives:

Inhibition of Tau Hyperphosphorylation: In cell-based assays, these compounds have been shown to decrease the phosphorylation of tau protein at specific sites, such as Ser396, which is associated with Alzheimer's pathology. nih.gov The hyperphosphorylation of tau is a critical event that leads to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction. researchgate.netnih.gov

Modulation of β-Catenin Expression: Inhibition of GSK-3β by these derivatives leads to an increase in the expression of β-catenin. nih.gov GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway; its inhibition prevents the degradation of β-catenin, allowing it to accumulate and activate downstream target genes involved in neurogenesis and cell survival. researchgate.net

Kinase Selectivity: The thieno[3,2-c]pyrazol-3-amine derivatives have shown good selectivity for GSK-3β over a panel of other kinases, which is a crucial attribute for a therapeutic candidate. nih.gov

Table 1: In Vitro Activity of a Representative Thieno[3,2-c]pyrazol-3-amine Derivative (Compound 16b)

Parameter Result Reference
Target Enzyme Glycogen Synthase Kinase 3β (GSK-3β) nih.gov
IC₅₀ 3.1 nM nih.gov
Cellular Effect Decreased phosphorylation of tau protein (Ser396) nih.gov
Signaling Pathway Increased expression of β-catenin nih.gov

Receptor Ligand Interactions (e.g., Serotonin (B10506) 5-HT1 and 5-HT2 Receptors, Dopamine (B1211576) D2 Receptor)

Research into the broader class of thieno[3,2-c]pyridine derivatives has revealed significant interactions with key neurotransmitter receptors. Studies have shown that compounds containing the thieno[3,2-c]pyridine ring system exhibit potent affinity for both serotonin 5-HT1 and 5-HT2 receptors. nih.gov These receptors are crucial in mediating a wide range of neurological processes. wikipedia.orgnih.gov The 5-HT1 receptor family is primarily involved in inhibitory neurotransmission, while the 5-HT2 family mediates excitatory effects. nih.gov

In contrast, the interaction of these thieno[3,2-c]pyridine molecules with the dopamine D2 receptor has been observed to be weak. nih.gov The dopamine D2 receptor is a primary target for antipsychotic medications, and its modulation is critical in treating psychosis. nih.gov The differential affinity for serotonin versus dopamine receptors suggests a specific pharmacological profile for this class of compounds.

Receptor FamilyInteraction LevelPotential Significance
Serotonin 5-HT1 Potent AffinityModulation of inhibitory neurotransmission nih.govnih.gov
Serotonin 5-HT2 Potent AffinityModulation of excitatory neurotransmission nih.govnih.gov
Dopamine D2 Weak AffinityLow potential for direct antipsychotic-like action via D2 antagonism nih.govnih.gov

Modulation of Neuronal Differentiation and Neurite Outgrowth

Based on the available scientific literature, no specific studies were identified that investigated the direct effects of this compound on the modulation of neuronal differentiation or neurite outgrowth. These processes are fundamental to neural development and regeneration, involving the maturation of neural progenitor cells into neurons and the extension of axons and dendrites. researchgate.netnih.gov

Other Mechanistic Studies of Biological Processes

Potassium Channel Inhibition

No specific research data was found regarding the activity of this compound as a potassium channel inhibitor. Voltage-gated potassium (KV) channels are critical in regulating cellular membrane potential and neuronal excitability. nih.gov Their inhibition typically leads to increased excitability. nih.gov

Hedgehog Acyltransferase (HHAT) Inhibition

A class of small molecules based on the related 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core has been identified as inhibitors of Hedgehog acyltransferase (HHAT). nih.govnih.gov HHAT is a membrane-bound O-acyltransferase enzyme responsible for the crucial palmitoylation step in the maturation of Hedgehog (Hh) signaling proteins. nih.govscispace.com Dysregulation of the Hh pathway is implicated in various cancers, making HHAT a potential therapeutic target. nih.govnih.gov

While this compound features an aromatic pyridine (B92270) ring, the studied inhibitors possess a saturated tetrahydropyridine (B1245486) ring. Structure-activity relationship (SAR) studies on these related compounds have identified key factors for inhibitory potency. These include the presence of a central amide linkage, a secondary amine, and a specific (R)-configuration at the 4-position of the tetrahydrothieno[3,2-c]pyridine core. nih.govnih.govacs.org For instance, the (R)-enantiomers of tested compounds showed a significant increase in potency compared to their racemic or (S)-enantiomer counterparts. acs.org

Several potent analogues demonstrated low- or sub-micromolar IC50 values against purified HHAT and were also effective at inhibiting Sonic Hedgehog (SHH) palmitoylation in cellular assays. nih.govnih.gov

Table of HHAT Inhibitory Activity for Selected 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Analogs

CompoundDescriptionHHAT IC50 (μM)Cellular Activity
RUSKI-43 Early analogue~1Exhibits off-target toxicity nih.gov
RUSKI-201 Optimized analogue~0.5On-target activity with limited toxicity nih.gov
IMP-1575 Potent (R)-enantiomer< 0.1Potent cell-active chemical probe nih.govnih.gov
(S)-enantiomers Stereoisomers of active compoundsInactiveNo inhibitory activity observed acs.org

Phosphodiesterase Inhibition

No specific data were found in the reviewed literature concerning the activity of this compound as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), and their inhibition is a therapeutic strategy for various conditions, including inflammatory and neurological disorders. nih.gov

Advanced Applications and Future Research Directions

Development as Chemical Probes for Investigating Biological Pathways

Derivatives of the thieno[3,2-c]pyridine (B143518) scaffold are being actively developed as chemical probes to explore and modulate critical biological pathways, particularly in the context of oncology. These compounds serve as valuable tools for understanding disease mechanisms and identifying potential therapeutic targets.

Researchers have synthesized and evaluated novel tetrahydrothieno[3,2-c]pyridine derivatives as potent antagonists of the Smoothened (Smo) receptor. rsc.org The Smoothened receptor is a key component of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. rsc.org Aberrant activation of the Hh pathway is implicated in the development of several human cancers, making its inhibitors promising candidates for anticancer agents. rsc.org By employing a scaffold hopping strategy, new compounds based on the thieno[3,2-c]pyridine core demonstrated significant inhibition of both the Hh pathway and the Smo receptor, indicating that this scaffold is a promising starting point for further optimization of targeted cancer therapies. rsc.org

In a similar vein, the thieno[3,2-c]quinoline scaffold, a more complex polycyclic system incorporating the thieno[3,2-c]pyridine core, has been explored for its potential as a RET kinase inhibitor. acs.org The RET (Rearranged during Transfection) proto-oncogene is a receptor tyrosine kinase, and mutations leading to its overactivation are primary drivers in medullary thyroid cancer (MTC). acs.org Through virtual screening and subsequent synthesis, specific 3-benzoylamino-thieno[3,2-c]quinoline derivatives were identified as promising anticancer agents, exhibiting antiproliferative activity against aggressive MTC cell lines with IC₅₀ values in the micromolar range. acs.org Computational studies further supported the ability of these compounds to bind effectively to the RET tyrosine kinase domain. acs.org These findings underscore the utility of the thieno[3,2-c]pyridine framework in designing targeted chemical probes and potential therapeutics for cancers driven by specific kinase signaling pathways.

Table 1: Biological Activity of Thieno[3,2-c]pyridine Derivatives

Scaffold/Derivative Target Pathway/Receptor Application Key Findings Reference
Tetrahydrothieno[3,2-c]pyridine Hedgehog (Hh) Signaling / Smoothened (Smo) Receptor Anticancer Agent Development Demonstrated promising Hh and Smo inhibition, serving as a starting point for optimization. rsc.org
Thieno[3,2-c]quinoline RET Tyrosine Kinase Medullary Thyroid Cancer Therapeutics Identified as promising anticancer agents with micromolar IC₅₀ values against MTC cells. acs.org

Application in Organic Electronic Materials

The favorable electronic and photophysical properties of the thieno[3,2-c]pyridine scaffold have led to its investigation in the field of organic electronic materials. Its electron-rich thiophene (B33073) ring fused with an electron-deficient pyridine (B92270) ring creates a unique donor-acceptor character, which is advantageous for applications in organic optoelectronic devices.

While various thieno-based heterocyclic compounds, such as those derived from thieno[3,4-c]pyrrole-4,6-dione, have been successfully employed as electron-donor materials in bulk heterojunction organic solar cells, the specific application of the 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one or its parent thieno[3,2-c]pyridine scaffold in OSCs is not extensively documented in current research literature. nih.govijaers.com The development of materials for OSCs often focuses on tuning the HOMO/LUMO energy levels to optimize charge separation and transport, and while the thieno[3,2-c]pyridine scaffold possesses theoretical potential, its practical performance in photovoltaic devices remains an area for future exploration.

The thieno[3,2-c]pyridine scaffold has been successfully incorporated into phosphorescent iridium (Ir) complexes for use in organic light-emitting diodes (OLEDs). researchgate.net A series of novel RGBY (Red, Green, Blue, Yellow) phosphorescent Ir complexes featuring thieno[3,2-c]pyridine-based ligands have been synthesized and characterized. researchgate.net These materials were used as the light-emitting layer in solution-processable, double-layered OLEDs. Devices fabricated using a solution/evaporation hybrid process exhibited high efficiencies, positioning these emitters as strong candidates for high-quality RGB displays and solid-state lighting. researchgate.net The device architecture, which was free of a hole-transporting layer (HTL-free), demonstrated the versatility of these materials. Notably, an orange-emitting device achieved a high external quantum efficiency (EQE) of 27.4% at a brightness of 100 cd/m². researchgate.net

Table 2: Performance of OLEDs Based on Thieno[3,2-c]pyridine Ir Complexes

Device Color Brightness External Quantum Efficiency (EQE) Power Efficiency Reference
Orange 100 cd/m² 27.4% 38.8 lm/W researchgate.net
Orange 1000 cd/m² 20.4% 24.6 lm/W researchgate.net

Role as Reagents in Advanced Analytical Methods

The direct use of this compound as a specialized reagent in advanced analytical methods is not prominently featured in available scientific reports. However, the analytical determination of structurally similar compounds provides a framework for how this molecule would likely be quantified and studied. For instance, high-performance liquid chromatography (HPLC) with ultraviolet spectrometry has been successfully used for the pharmacokinetic analysis of 1-furan-2-yl-3-pyridin-2-yl-propenone, a compound that shares the propenone and pyridine structural motifs. nih.gov This suggests that similar reversed-phase HPLC methods could be readily developed for the detection and quantification of this compound and its metabolites in biological matrices or for purity assessment in chemical synthesis.

Future Prospects for Thieno[3,2-c]pyridine Scaffold Optimization and Novel Agent Discovery

The thieno[3,2-c]pyridine scaffold represents a "privileged" structure in medicinal chemistry and materials science, with significant potential for future optimization and the discovery of novel agents. The successful development of derivatives targeting the Hedgehog and RET kinase pathways highlights its value in oncology drug discovery. rsc.orgacs.org

Future research will likely focus on several key areas:

Expansion of Biological Targets: The scaffold's ability to interact with diverse biological targets, such as kinases and G-protein coupled receptors, will be further explored. rsc.orgnih.gov By modifying the substitution patterns on the thieno[3,2-c]pyridine core, chemists can fine-tune the steric and electronic properties to achieve high potency and selectivity for other underexplored protein targets implicated in diseases ranging from cancer to neurodegenerative disorders. nih.govacs.org

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be conducted to optimize the lead compounds already identified. This involves synthesizing a library of analogues to improve properties such as potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). The goal is to develop candidates that are not only effective in vitro but also suitable for in vivo applications. nih.gov

Materials Science Advancement: In materials science, further modification of the thieno[3,2-c]pyridine core could lead to new organic semiconductors with tailored properties for OLEDs, OSCs, and organic thin-film transistors (OTFTs). Research will likely focus on extending the π-conjugated system and tuning the energy levels to enhance device performance, stability, and processability. researchgate.net

Scaffold Hopping and Isomer Exploration: The exploration of isomeric scaffolds, such as thieno[3,2-b]pyridine (B153574), thieno[2,3-c]pyridine (B153571), and thieno[2,3-b]pyridine (B153569), will continue to provide insights into how the arrangement of the nitrogen and sulfur heteroatoms influences biological activity and material properties. acs.orgmdpi.com This comparative approach allows for a broader understanding of the chemical space and can accelerate the discovery of novel agents.

Q & A

Basic: What are the recommended synthetic routes for 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one, and how can reaction conditions be optimized for yield?

Answer:
Synthesis of thieno-pyridine derivatives typically involves multi-step protocols. Key steps may include:

  • Coupling reactions : Use of coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with triethylamine as a base, as demonstrated in piperazine-based syntheses .
  • Solvent selection : Dichloromethane (DCM) or ethanol for intermediates, with thionyl chloride as a catalyst in Claisen-Schmidt condensations .
  • Optimization : Adjusting stoichiometry (e.g., 1.1:1 molar ratios of precursors) and reaction time (reflux for 4–12 hours). Computational tools like machine learning can predict optimal pathways by analyzing steric and electronic effects .

Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?

Answer:
A combination of techniques is critical:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹; C=S at 1350–1365 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm; ketone carbonyl at ~200 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) .

Advanced: How can computational chemistry aid in predicting synthetic pathways for complex thieno-pyridine derivatives?

Answer:
Computational approaches reduce trial-and-error in synthesis:

  • Retrosynthetic analysis : Tools like RDChiral decompose the target into feasible precursors, considering bond disconnections (e.g., ketone or thiophene linkages) .
  • Density Functional Theory (DFT) : Predicts transition-state energies for key steps (e.g., cyclization or sulfur incorporation) .
  • Machine learning : Trains on reaction databases to prioritize high-yield conditions (e.g., solvent polarity or catalyst choice) .

Advanced: What strategies resolve contradictions in biological activity data across different assay systems for this compound?

Answer:
Discrepancies often arise from assay variability. Solutions include:

  • Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays .
  • Control standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) to normalize activity .
  • Structural analysis : Compare binding modes via X-ray crystallography or molecular docking to identify assay-specific artifacts .

Basic: What are the key considerations in designing experiments to assess the enzyme inhibitory potential of this compound?

Answer:

  • Target selection : Prioritize enzymes with structural homology to known thieno-pyridine targets (e.g., kinases or cytochrome P450s) .
  • Assay conditions : Optimize pH (7.4 for physiological relevance), temperature (37°C), and cofactor availability (e.g., NADPH for oxidoreductases) .
  • Dose-response curves : Use 10-point dilutions (1 nM–100 µM) to calculate IC₅₀ values .

Advanced: How do variations in substituents on the thieno-pyridine core affect pharmacokinetic properties?

Answer:

  • Electron-withdrawing groups (e.g., -CF₃): Enhance metabolic stability by reducing cytochrome P450 oxidation .
  • Hydrophobic substituents (e.g., arylthio groups): Improve membrane permeability but may increase plasma protein binding .
  • Steric effects : Bulky groups at the 2-position can block enzymatic degradation, extending half-life .

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–50%) .
  • Recrystallization : Ethanol or acetonitrile for high-purity crystals .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for chiral separations .

Advanced: What are the challenges in achieving enantioselective synthesis of this compound, and how can chiral auxiliaries be employed?

Answer:

  • Challenges : The thieno-pyridine core lacks inherent stereocenters, requiring auxiliaries for asymmetry .
  • Strategies :
    • Use (S)-thiazolidinethione auxiliaries to induce stereochemistry during aldol reactions .
    • Enzymatic resolution with lipases to separate enantiomers post-synthesis .

Basic: How can researchers validate the stability of this compound under various storage conditions?

Answer:

  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials if UV-Vis spectra show absorbance <300 nm .

Advanced: What mechanistic insights have been gained from molecular docking studies regarding its interaction with biological targets?

Answer:

  • Binding modes : Docking reveals hydrogen bonding between the ketone group and catalytic lysine residues in kinases .
  • Steric hindrance : Bulky thiophene substituents block ATP-binding pockets in enzymes like EGFR .
  • Free energy calculations : MM-GBSA predicts binding affinities (ΔG < -8 kcal/mol for high potency) .

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